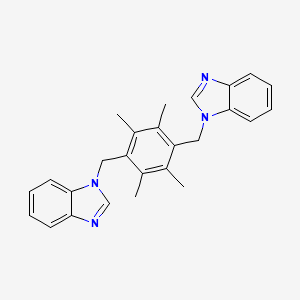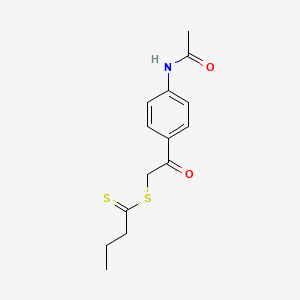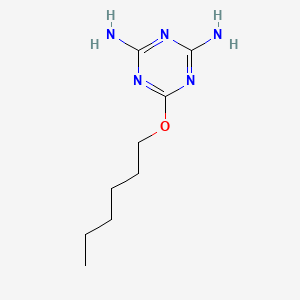
Dizinc;dioxido(dioxo)chromium;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dizinc;dioxido(dioxo)chromium;dihydrate is a chemical compound with the molecular formula CrH4O6Zn2 It is a coordination compound that includes zinc and chromium in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dizinc;dioxido(dioxo)chromium;dihydrate typically involves the reaction of zinc acetate dihydrate with chromium trioxide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The reaction conditions, such as temperature, pH, and concentration of reactants, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized to ensure high yield and purity, and it often includes additional steps such as filtration, drying, and purification to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: Dizinc;dioxido(dioxo)chromium;dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of zinc and chromium in the compound, which can participate in redox processes.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce higher oxidation state compounds of chromium, while reduction reactions may yield lower oxidation state compounds .
Scientific Research Applications
Dizinc;dioxido(dioxo)chromium;dihydrate has several scientific research applications due to its unique chemical properties. In chemistry, it is used as a catalyst in various reactions, including organic synthesis and polymerization processes. In biology, it has potential applications in studying the effects of metal ions on biological systems. In medicine, it is being explored for its potential antimicrobial properties and its role in drug delivery systems. In industry, it is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of dizinc;dioxido(dioxo)chromium;dihydrate involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and proteins, affecting their activity and function. The presence of zinc and chromium ions allows it to participate in redox reactions, which can influence cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to dizinc;dioxido(dioxo)chromium;dihydrate include potassium;dizinc;dioxido(dioxo)chromium;hydroxide and other zinc-chromium coordination compounds. These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity .
Uniqueness: this compound is unique due to its specific combination of zinc and chromium ions, which provides distinct chemical and physical properties.
Properties
Molecular Formula |
CrH4O6Zn2+2 |
|---|---|
Molecular Weight |
282.8 g/mol |
IUPAC Name |
dizinc;dioxido(dioxo)chromium;dihydrate |
InChI |
InChI=1S/Cr.2H2O.4O.2Zn/h;2*1H2;;;;;;/q;;;;;2*-1;2*+2 |
InChI Key |
JELKWQWFDKEUDA-UHFFFAOYSA-N |
Canonical SMILES |
O.O.[O-][Cr](=O)(=O)[O-].[Zn+2].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B13741804.png)
![2-Naphthalenecarboxamide, N-[1-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B13741819.png)



![Copper, [[N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]](2-)]-](/img/structure/B13741842.png)








